molecular formula C19H14BrN5OS B3608314 6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide

6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No. B3608314
M. Wt: 440.3 g/mol
InChI Key: GXMXUATZQQPYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of 6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide involves the inhibition of various signaling pathways, including the PI3K/AKT/mTOR pathway and the NF-κB pathway. This leads to the induction of apoptosis and inhibition of angiogenesis, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in animal models. It has been shown to inhibit cancer cell growth and proliferation, induce apoptosis, and inhibit angiogenesis. Additionally, it has also been shown to have anti-inflammatory and anti-infective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide is its low toxicity profile, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential use of this compound in combination with other chemotherapeutic agents for cancer treatment. Furthermore, studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as inflammation and infectious diseases. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
In conclusion, this compound is a promising compound with potential applications in cancer treatment, inflammation, and infectious diseases. Its low toxicity profile and mechanism of action make it a promising candidate for further preclinical and clinical studies. However, further research is needed to fully understand its potential applications and limitations.

Scientific Research Applications

6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has also been studied for its anti-inflammatory and anti-infective properties.

properties

IUPAC Name

6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5OS/c1-2-17-24-25-19(27-17)23-18(26)14-9-16(11-4-3-7-21-10-11)22-15-6-5-12(20)8-13(14)15/h3-10H,2H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMXUATZQQPYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 2
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6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 3
6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 4
6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 5
6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide

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